![molecular formula C42H44N4O6 B12112780 benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B12112780.png)
benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate is a complex organic compound that features multiple functional groups, including benzyl, oxo, anilino, and pyrrolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the benzyl group via benzylation reactions.
- Coupling reactions to attach the anilino and oxo groups.
- Final esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Controlled reaction temperatures and pressures.
- Use of catalysts to enhance reaction rates.
- Purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the materials science industry, this compound may be used in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate shares similarities with other benzylated pyrrolidine derivatives.
- Compounds with similar structures may include other benzyl esters or pyrrolidine-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C42H44N4O6 |
|---|---|
Poids moléculaire |
700.8 g/mol |
Nom IUPAC |
benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C42H44N4O6/c47-39(27-37-13-7-25-45(37)41(49)51-29-33-9-3-1-4-10-33)43-35-21-17-31(18-22-35)15-16-32-19-23-36(24-20-32)44-40(48)28-38-14-8-26-46(38)42(50)52-30-34-11-5-2-6-12-34/h1-6,9-12,15-24,37-38H,7-8,13-14,25-30H2,(H,43,47)(H,44,48)/b16-15+ |
Clé InChI |
SMUAGCFGXUEABF-FOCLMDBBSA-N |
SMILES isomérique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)NC(=O)CC5CCCN5C(=O)OCC6=CC=CC=C6 |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C=CC4=CC=C(C=C4)NC(=O)CC5CCCN5C(=O)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


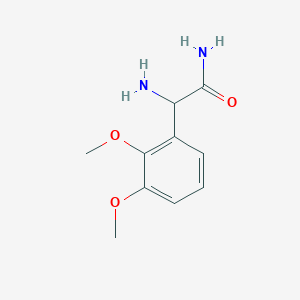

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)
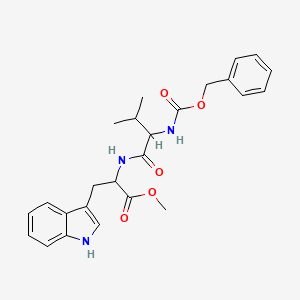
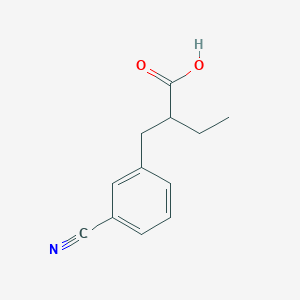
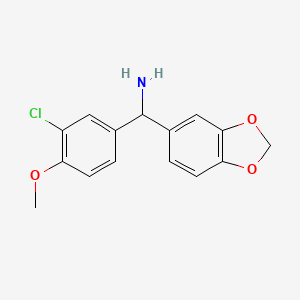



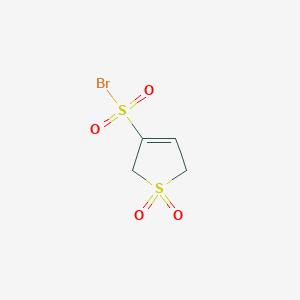



![4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12112773.png)
